molecular formula C22H41NO2 B8049555 Pyrrolidine Ricinoleamide

Pyrrolidine Ricinoleamide

Cat. No.: B8049555
M. Wt: 351.6 g/mol
InChI Key: ONIVXONBIIIQQH-ZDKIGPTLSA-N
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Description

Chemical Characterization of Pyrrolidine Ricinoleamide

Structural Identification and Nomenclature

This compound is structurally defined by its 22-carbon backbone with a cis-9 double bond and a hydroxyl group at the C12 position. The molecule incorporates a pyrrolidine ring conjugated via an amide bond to the fatty acid chain, derived from ricinoleic acid (Figure 1). Key identifiers include:

Parameter Value
IUPAC Name (9Z,12R)-12-Hydroxy-1-(1-pyrrolidinyl)-9-octadecen-1-one
CAS Number 1246776-23-7
SMILES O=C(N1CCCC1)CCCCCCC/C=C\CC@HCCCCCC
InChI InChI=1S/C22H41NO2/c1-2-3-4-11-16-21(24)17-12-9-7-5-6-8-10-13-18-22(25)23-19-14-15-20-23/h9,12,21,24H,2-8,10-11,13-20H2,1H3/b12-9-/t21-/m1/s1
Molecular Formula C₂₂H₄₁NO₂
Molecular Weight 351.6 g/mol

Figure 1: Structural representation of this compound, highlighting the cis-9 double bond (blue), C12 hydroxyl group (red), and pyrrolidine ring (green).

The stereochemistry at C12 (R-configuration) and the cis-9 geometry are critical for bioactivity. Analogues with altered configurations exhibit significantly reduced potency, underscoring the importance of structural integrity.

Physicochemical Properties Analysis

This compound exhibits distinct physicochemical properties that influence its solubility, stability, and handling in laboratory settings. Key characteristics include:

Property Value
Solubility in Ethanol 30 mg/mL
Solubility in DMSO 25 mg/mL
Solubility in Ethanol:PBS (1:3) 0.25 mg/mL
Stability ≥2 years at -20°C (stored in ethanol)
Purity ≥98% (HPLC-certified)

The compound’s low aqueous solubility necessitates formulation strategies such as ethanol-based solutions or nanoencapsulation for in vivo applications. Its stability under frozen conditions makes it suitable for long-term storage in preclinical studies.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound are not publicly disclosed, its structural analogs provide insights into expected spectral features:

  • Amide Protons : A broad singlet near δ 6.5–7.0 ppm (NH group).
  • Pyrrolidine Ring : Multiplets between δ 3.5–4.0 ppm (CH₂ groups).
  • Cis-9 Double Bond : Vicinal coupling (J ≈ 10–12 Hz) in the alkene region (δ 5.3–5.5 ppm).
  • C12 Hydroxyl : Broad peak around δ 2.5–3.0 ppm (exchangeable with D₂O).

Hypothetical NMR Spectrum: Peaks corresponding to the pyrrolidine ring (δ 3.5–4.0), cis-9 double bond (δ 5.3–5.5), and hydroxyl group (δ 2.5–3.0) would dominate the spectrum.

Mass Spectrometry (MS)

This compound shares diagnostic ions with DMOX derivatives, including:

  • Molecular Ion : m/z 351.3 [M+H]⁺.
  • Fragmentation Patterns :
    • Loss of the pyrrolidine ring (m/z 351.3 → 263.3).
    • Cleavage at the amide bond (m/z 351.3 → 222.3 + 129.1).

Mass Spectral Data: The compound’s molecular weight and fragmentation align with pyrrolidine derivatives of fatty acids, confirming its structural identity.

Infrared (IR) Spectroscopy

Key IR absorptions would include:

Functional Group Wavenumber (cm⁻¹) Assignment
Amide N-H Stretch 3300–3500 NH deformation
C=O Stretch 1650–1700 Amide carbonyl
O-H Stretch 3200–3600 C12 hydroxyl group
C=C Stretch 1650–1680 Cis-9 alkene

IR Spectrum Hypothesis: Strong absorption bands for the amide and hydroxyl groups, along with a distinct peak for the cis double bond, would validate the compound’s functional groups.

Properties

IUPAC Name

(Z,12R)-12-hydroxy-1-pyrrolidin-1-yloctadec-9-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41NO2/c1-2-3-4-11-16-21(24)17-12-9-7-5-6-8-10-13-18-22(25)23-19-14-15-20-23/h9,12,21,24H,2-8,10-11,13-20H2,1H3/b12-9-/t21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIVXONBIIIQQH-ZDKIGPTLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)N1CCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)N1CCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidine Ricinoleamide can be synthesized through a series of chemical reactions involving ricinoleic acid and pyrrolidine. One common method involves the amidation of ricinoleic acid with pyrrolidine under specific reaction conditions. The process typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation reactions. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine Ricinoleamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated fatty acid amides .

Scientific Research Applications

Pharmacological Applications

Pyrrolidine derivatives, including pyrrolidine ricinoleamide, have been extensively studied for their diverse biological activities. The following table summarizes key pharmacological applications:

Application Description References
Anticancer Activity Compounds with pyrrolidine scaffolds have shown antiproliferative effects against various cancer cell lines, including breast and colon cancers.
Antimicrobial Properties Pyrrolidine derivatives exhibit significant antimicrobial activity against a range of pathogens.
Anti-inflammatory Effects These compounds have been tested for their ability to inhibit inflammatory responses in vitro and in vivo.
Antidiabetic Agents Pyrrolidine derivatives can inhibit enzymes related to diabetes management, such as aldose reductase and α-glucosidase.
Neurological Disorders Some pyrrolidine compounds act as modulators for receptors involved in CNS disorders, showing promise for treating conditions like depression and anxiety.

Case Studies in Pharmacology

  • Anticancer Research: A study synthesized a series of pyrrolidine-based compounds that demonstrated potent activity against HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines. The structural modifications were crucial for enhancing their antiproliferative effects, suggesting that this compound could be optimized for similar applications .
  • Diabetes Management: Research has indicated that pyrrolidine derivatives can effectively inhibit aldose reductase, an enzyme implicated in diabetic complications. One study reported a compound with significant inhibition rates that restored normal oxidative stress levels in hyperglycemic cell models .

Material Science Applications

This compound is also being explored for its potential applications in materials science, particularly as a surfactant or emulsifier due to its amphiphilic nature.

Surfactant Properties

  • Emulsification: The compound can stabilize emulsions, making it useful in cosmetic formulations and food products.
  • Biodegradable Materials: Its derivation from natural sources like ricinoleic acid positions it as an eco-friendly alternative to synthetic surfactants.

Synthetic Strategies and Structure-Activity Relationship (SAR)

The synthesis of pyrrolidine derivatives often involves various strategies such as ring construction from cyclic precursors or functionalization of existing pyrrolidine rings. Understanding the SAR is crucial for optimizing the biological activity of these compounds.

Synthetic Approaches

  • Ring Construction: Methods include using proline derivatives or employing catalytic systems to create diverse pyrrolidine structures.
  • Functionalization: Modifying the nitrogen atom or substituents on the ring can significantly alter the pharmacological profile of the resulting compounds .

Mechanism of Action

The mechanism by which Pyrrolidine Ricinoleamide exerts its effects involves its interaction with cellular pathways that regulate cell proliferation. It is believed to target specific proteins involved in cell cycle regulation, leading to the inhibition of cancer cell growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of gamma tubulin and other key proteins .

Comparison with Similar Compounds

Antiviral Activity

Pyrrolidine derivatives exhibit variable antiviral potency depending on structural modifications. For example:

  • Compound 3 (pyrrolidine derivative) showed moderate antiviral activity (EC₅₀: 16 µM), but its methylated analog 23 demonstrated significantly enhanced potency (EC₅₀: 0.4 µM) .
  • In contrast, methylation of other pyrrolidine derivatives (e.g., compounds 9 , 19 ) reduced activity, highlighting the role of substituent placement .

Table 1: Antiviral Activity of Selected Pyrrolidine Derivatives

Compound Structure EC₅₀ (µM) Key Modification
3 Pyrrolidine 16 Base compound
23 Methylated pyrrolidine 0.4 N-methylation
9 Pyrrolidine derivative 19 Primary amine methylation

Cholinesterase Inhibitory Activity

Pyrrolidine derivatives are prominent in Alzheimer’s disease research due to their acetylcholinesterase (AChE) inhibition. For example:

  • Compound 3b (pyrrolidine with two methylene groups) exhibited strong AChE inhibition (IC₅₀: 0.44 µM) .
  • All pyrrolidine-containing analogs in the study showed >50% inhibition at 10 µM, underscoring the scaffold’s efficacy .

Table 2: AChE Inhibition by Pyrrolidine Derivatives

Compound Spacer Length IC₅₀ (µM) % Inhibition at 10 µM
3b 2 methylene 0.44 >80
4 Variable N/A >50

Stereochemical and Substituent Effects

  • Substituents : Tetrafluoro-pyrrolidine (29 ) and dimethylpyrrolidine (30 ) analogs retained potency comparable to their parent compound (4 ), while D-proline substitution (31 ) reduced activity by 9-fold .

Table 3: Impact of Substituents on Pyrrolidine Derivatives

Compound Substituent Relative Potency
29 3,3,4,4-Tetrafluoro Similar to 4
30 2,5-Dimethyl Similar to 4
31 D-proline 9-fold decrease

Pharmacological Diversity

Pyrrolidine derivatives target multiple pathways:

  • Neuroprotection : Piracetam (a pyrrolidine derivative) is used for cognitive enhancement .
  • Bone Loss Inhibition : Sesquiterpene-pyrrolidine hybrids inhibit Hedgehog-dependent osteoblast differentiation .
  • Antihypertensive Activity : Certain derivatives act as dopamine D1 agonists .

Key Research Findings and Limitations

  • Activity Variability : Structural modifications (e.g., methylation, fluorination) can enhance or diminish activity depending on the target .

Biological Activity

Pyrrolidine Ricinoleamide (PRA) is a fatty acid amide derived from ricinoleic acid, notable for its significant biological activities, particularly its antiproliferative effects against various cancer cell lines. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of this compound

PRA is synthesized through the amidation of ricinoleic acid with pyrrolidine. The compound exhibits a unique structure that combines a fatty acid chain with a pyrrolidine ring, contributing to its distinct biological properties. Its primary applications are in cancer research and potential therapeutic developments.

Antiproliferative Activity

PRA has demonstrated potent antiproliferative effects against several cancer cell lines. Notably, it has shown efficacy against:

  • Human glioma U251 cells
  • Breast cancer cells
  • Lung cancer cells

Table 1: Antiproliferative Effects of PRA on Various Cancer Cell Lines

Cancer Cell LineIC50 (µM)Reference
Human Glioma U25115
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

The mechanism by which PRA exerts its antiproliferative effects is believed to involve the modulation of cellular pathways that regulate cell proliferation. Preliminary studies suggest that PRA may interact with proteins involved in the cell cycle, particularly targeting gamma tubulin and other key regulatory proteins.

Key Mechanisms Identified:

  • Inhibition of Cell Cycle Progression : PRA appears to interfere with the progression of cancer cells through the cell cycle.
  • Induction of Apoptosis : The compound may promote programmed cell death in malignant cells.
  • Modulation of Signaling Pathways : Involvement in pathways such as NF-κB and PI3K/Akt/mTOR has been suggested.

Case Studies and Research Findings

Several studies have explored the biological activity of PRA in depth:

  • Study on Anticancer Properties : A study published in ResearchGate evaluated various ricinoleic acid derivatives, including PRA, highlighting their antimicrobial and anticancer activities. The results indicated that PRA exhibited significant cytotoxicity against specific cancer cell lines, reinforcing its potential as an anticancer agent .
  • Comparative Analysis with Other Compounds : Research comparing PRA with other fatty acid amides revealed that while many compounds exhibit some level of antiproliferative activity, PRA's unique structure contributes to its superior efficacy against certain cancers .
  • Mechanistic Insights : Another study focused on the molecular mechanisms underlying PRA's effects, revealing that it affects microtubule dynamics, which is crucial for cell division .

Safety and Toxicology

While PRA shows promise as a therapeutic agent, safety evaluations are essential. According to safety data sheets, PRA is classified as flammable and can cause serious eye irritation upon contact. Proper handling precautions are necessary when working with this compound .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing pyrrolidine ricinoleamide to ensure reproducibility?

  • Methodology : Follow standardized synthesis protocols (e.g., ring-closing metathesis or amidation reactions) with strict control of reaction parameters (temperature, solvent purity, catalyst loading). Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification . For novel derivatives, elemental analysis and X-ray crystallography are advised to confirm identity .

Q. How can researchers design robust assays to evaluate the biological activity of this compound in preclinical models?

  • Methodology : Use cell-based assays (e.g., enzyme inhibition or receptor-binding studies) with appropriate controls (positive/negative controls, vehicle-only groups). For in vivo studies, adhere to NIH guidelines for animal models, including sample size calculations, randomization, and blinding to reduce bias. Include dose-response curves to establish EC₅₀/IC₅₀ values and validate findings with orthogonal assays (e.g., Western blotting for protein expression) .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., biological fluids)?

  • Methodology : Employ ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) for high sensitivity and specificity. Validate methods per ICH guidelines, including linearity (R² > 0.99), recovery rates (70–130%), and limits of detection/quantification (LOD/LOQ). Internal standards (e.g., deuterated analogs) mitigate matrix effects .

Advanced Research Questions

Q. How can computational modeling (e.g., CoMFA/CoMSIA) elucidate structure-activity relationships (SAR) of this compound derivatives?

  • Methodology : Generate 3D-QSAR models using aligned molecular datasets and partial least squares (PLS) regression. Validate with cross-correlation (q² > 0.5) and external test sets (R² > 0.6). Molecular docking (e.g., AutoDock Vina) identifies key binding interactions with targets (e.g., DPP-4), prioritizing substituents at positions 3–5 of the pyrrolidine ring for synthetic optimization .

Q. What statistical approaches optimize reaction conditions for this compound synthesis under green chemistry principles?

  • Methodology : Apply Design of Experiments (DoE), such as Central Composite Face (CCF) designs, to assess factors (temperature, residence time, catalyst equivalents). Response surface methodology (RSM) identifies optimal conditions (e.g., 60°C, 2.5 equivalents pyrrolidine) for maximizing yield (≥85%) while minimizing waste .

Q. How can advanced mass spectrometry techniques (e.g., ETD-MS) resolve structural isomers of this compound in natural product extracts?

  • Methodology : Use electron transfer dissociation (ETD)-MS to preserve labile functional groups (e.g., hydroxyl or amide bonds) during fragmentation. Pair with collision-induced dissociation (CID)-MS to generate complementary spectra. Characteristic fragmentation patterns (e.g., cleavage avoidance at proline-like pyrrolidine rings) differentiate isomers .

Data Presentation and Reproducibility Guidelines

  • Tables : Include synthesis optimization data (e.g., Table 1: Factors vs. Yield), SAR results (e.g., Table 2: Substituent Effects on IC₅₀), and analytical validation parameters.
  • Figures : Use heatmaps for DoE results and 3D contour plots for QSAR models. Annotate MS/MS spectra with key fragment ions.
  • Supplementary Materials : Provide raw NMR/MS data, computational model input files, and detailed statistical analysis scripts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.